3,5-Difluoro-2-nitrobenzodifluoride

Vue d'ensemble

Description

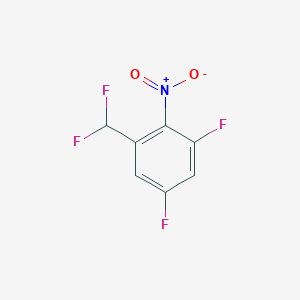

3,5-Difluoro-2-nitrobenzodifluoride is a chemical compound with the molecular formula C7H2F5NO2. It is known for its unique properties, which make it valuable in various fields of research and industry. This compound is characterized by the presence of two fluorine atoms and a nitro group attached to a benzene ring, which significantly influences its reactivity and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-2-nitrobenzodifluoride typically involves the nitration of 3,5-difluorobenzotrifluoride. The reaction is carried out under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with cooling systems to manage the exothermic nature of the nitration reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Difluoro-2-nitrobenzodifluoride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form different products.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Sodium methoxide, other nucleophiles.

Oxidation: Strong oxidizing agents under controlled conditions.

Major Products Formed

Reduction: 3,5-Difluoro-2-aminobenzodifluoride.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives of the original compound.

Applications De Recherche Scientifique

Chemical Synthesis

DFNBF is primarily utilized as an intermediate in the synthesis of more complex organic compounds. Its ability to undergo nucleophilic aromatic substitution reactions makes it valuable in creating fluorinated derivatives. The presence of the nitro group enhances its reactivity, allowing for further functionalization.

Key Reactions:

- Nucleophilic Aromatic Substitution: DFNBF can react with various nucleophiles (e.g., amines, thiols) to produce substituted derivatives.

- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of catalysts like palladium on carbon.

Pharmaceutical Applications

Research has indicated potential applications of DFNBF in drug development. Its structural features may contribute to the design of pharmaceuticals with enhanced biological activity.

Case Studies:

- Antimicrobial Activity: Preliminary studies suggest that DFNBF derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Cancer Therapeutics: The compound's ability to interact with biological targets may be explored in the context of anticancer drug design.

Agrochemical Development

DFNBF is also being investigated for its potential use in agrochemicals. Its fluorinated structure may enhance the efficacy and stability of pesticides and herbicides.

Research Insights:

- Pesticide Formulation: Fluorinated compounds often show improved bioavailability and persistence in the environment, which is advantageous for agricultural applications.

- Herbicide Development: The incorporation of DFNBF into herbicide formulations could lead to products with better performance against resistant weed species.

Material Science

In materials science, DFNBF is being considered for its applications in developing specialty chemicals and advanced materials.

Applications:

- Liquid Crystals: The unique properties of DFNBF derivatives may be suitable for use in liquid crystal displays (LCDs).

- Organic Semiconductors: Research into organic electronics suggests that fluorinated compounds can enhance the charge transport properties of semiconductor materials.

Data Table: Applications Overview

| Application Area | Specific Use Cases | Potential Benefits |

|---|---|---|

| Chemical Synthesis | Intermediate for complex molecules | Versatile reactivity |

| Pharmaceuticals | Antimicrobial and anticancer agents | Enhanced biological activity |

| Agrochemicals | Pesticides and herbicides | Improved efficacy and environmental stability |

| Material Science | Liquid crystals and organic semiconductors | Enhanced performance characteristics |

Mécanisme D'action

The mechanism of action of 3,5-Difluoro-2-nitrobenzodifluoride is primarily influenced by its functional groups. The nitro group is highly electron-withdrawing, which affects the reactivity of the benzene ring. The fluorine atoms also play a significant role in stabilizing the compound and influencing its reactivity. The compound can interact with various molecular targets through its nitro and fluorine groups, leading to different chemical transformations.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Difluoro-2,4,6-trinitroanisole: Known for its use in high-energy materials.

3,5-Difluoro-4-nitrobenzonitrile: Another fluorinated nitro compound with different applications.

2,4-Difluoronitrobenzene: A simpler fluorinated nitrobenzene derivative.

Uniqueness

3,5-Difluoro-2-nitrobenzodifluoride is unique due to the specific positioning of its fluorine and nitro groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise chemical transformations and stability under various conditions.

Activité Biologique

3,5-Difluoro-2-nitrobenzodifluoride (DFNB) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C7H2F5NO2

- Molecular Weight : 227.09 g/mol

- IUPAC Name : this compound

The biological activity of DFNB is primarily attributed to its unique chemical structure, which allows it to interact with various biomolecules. The following mechanisms have been identified:

- Electrophilic Behavior : The nitro group in DFNB can undergo reduction to form reactive intermediates, which may interact with cellular components such as proteins and nucleic acids.

- Fluorine Substituents : The presence of fluorine atoms enhances the lipophilicity and bioavailability of the compound, potentially increasing its interaction with biological membranes and targets .

Antimicrobial Activity

DFNB has been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits significant activity against various bacterial strains. For instance:

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that DFNB may serve as a potential lead compound for the development of new antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines have revealed that DFNB exhibits selective toxicity. The compound demonstrated an IC50 value of approximately 25 µM against cancer cell lines while showing lower toxicity against normal fibroblast cells. This selectivity suggests potential applications in cancer therapy.

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of DFNB in a model of ischemic stroke. The results indicated that DFNB significantly reduced neuronal death and improved functional outcomes in animal models. This effect was associated with the modulation of NMDA receptor activity, suggesting a role as a glycine receptor antagonist .

Pharmacological Applications

Research has also explored the use of DFNB in drug development. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Preliminary studies suggest that DFNB may inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology .

Propriétés

IUPAC Name |

1-(difluoromethyl)-3,5-difluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-3-1-4(7(10)11)6(12(13)14)5(9)2-3/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJUDDIJFYIEIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)F)[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.